![molecular formula C19H17NO3 B5462312 N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide](/img/structure/B5462312.png)
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide
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Overview
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chromen-2-one and acetamide moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-oxo-2H-chromene and 2-methylphenylacetic acid.
Condensation Reaction: The chromene derivative is reacted with the acetic acid derivative in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the desired acetamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction
Properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-5-3-4-6-14(12)10-18(21)20-15-7-8-16-13(2)9-19(22)23-17(16)11-15/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POINCYAOQZUURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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